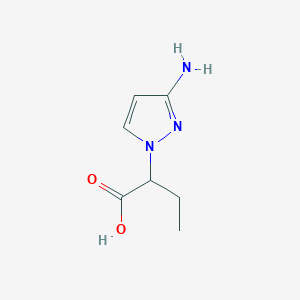

2-(3-amino-1H-pyrazol-1-yl)butanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

2-(3-aminopyrazol-1-yl)butanoic acid |

InChI |

InChI=1S/C7H11N3O2/c1-2-5(7(11)12)10-4-3-6(8)9-10/h3-5H,2H2,1H3,(H2,8,9)(H,11,12) |

InChI Key |

ZJDBJRFCXDTXHY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)O)N1C=CC(=N1)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways

Reactivity of the Carboxylic Acid Group

The carboxylic acid group is a key site for derivatization, readily undergoing reactions typical of amino acids and other carboxylic acids. These transformations are fundamental for creating esters, amides, and other related compounds.

The carboxylic acid functionality of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid can be converted to an ester through various standard esterification methods. This reaction is crucial for creating prodrugs or modifying the compound's solubility and pharmacokinetic properties. mdpi.com Esterification typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. mdpi.com Given the presence of the basic amino group on the pyrazole (B372694) ring, protection of this group may be necessary to prevent side reactions, although direct esterification of unprotected amino acids is also possible under specific conditions, such as using ionic liquids as the reaction medium. researchgate.net

Commonly employed methods include Fischer esterification, where the compound is refluxed with an alcohol (like methanol (B129727) or ethanol) and a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid). Alternatively, reaction with alkyl halides can be used. google.com Studies on similar heterocyclic amino acids, such as those containing a 3-amino-1H-pyrazole-5-carboxylic acid residue, have demonstrated the successful formation of C-terminal esters. nih.gov

Table 1: Representative Esterification Reactions

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl ester |

| Alkylation | Alkyl Halide (e.g., Ethyl Bromide), Base | Alkyl ester |

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry, and the carboxylic acid group of this compound is a prime handle for this transformation. researchgate.net This reaction involves coupling the carboxylic acid with a primary or secondary amine. To facilitate this, the carboxylic acid must first be "activated." This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. researchgate.net

A wide variety of coupling agents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. mdpi.com The activated acid then readily reacts with an amine to form the stable amide linkage. mdpi.com Research on analogous pyrazole amino acids has shown that both N-terminal and C-terminal amide bonds can be readily formed, highlighting the versatility of this functional group. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Description |

|---|---|

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide, facilitating product purification. |

| DCC (Dicyclohexylcarbodiimide) | A widely used, inexpensive coupling agent. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly efficient coupling reagent, known for rapid reaction times and high yields. |

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. For most α-amino acids, this process requires high temperatures or specific catalytic conditions. Photoredox catalysis has emerged as a mild method for the decarboxylation of carboxylic acids, including α-amino acids, to generate alkyl radicals that can be used in further synthetic transformations. mdpi.com

The stability of the pyrazole ring and the nature of the substituent at the 2-position can influence the ease of decarboxylation. Kinetic studies on related heterocyclic carboxylic acids, such as aminothiazole-carboxylic acids, show that the reaction mechanism can vary depending on the proton activity of the medium. rsc.org While specific studies on the decarboxylation of this compound are not widely reported, its structural similarity to other heterocyclic amino acids suggests that forcing conditions or specialized catalytic systems would be necessary to achieve this transformation.

Transformations of the Pyrazole Heterocycle

The 3-aminopyrazole (B16455) ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the amino group and the two nitrogen atoms also provides sites for various other transformations.

The pyrazole ring is aromatic and can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents. The 3-amino group is an activating, ortho-, para-directing group. In the context of the pyrazole ring, this strongly activates the C4 position for electrophilic attack. nih.gov The N1-substituted butanoic acid group also influences the ring's electronic properties.

Typical electrophilic substitution reactions include halogenation, nitration, and sulfonation. For 3-aminopyrazoles, the C4 position is the most nucleophilic carbon and readily participates in electrophilic aromatic substitutions. nih.gov For instance, reactions with electrophiles like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield the corresponding 4-bromo or 4-chloro derivatives. The conditions for such reactions are generally mild due to the activated nature of the pyrazole ring. enamine.net

Table 3: Potential Electrophilic Substitution Reactions

| Reaction | Typical Reagent | Expected Position of Substitution |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C4 |

| Chlorination | N-Chlorosuccinimide (NCS) | C4 |

| Nitration | HNO₃/H₂SO₄ | C4 (with potential for N-nitration) |

While the electron-rich pyrazole ring is generally resistant to nucleophilic aromatic substitution, such reactions can occur if the ring is substituted with strong electron-withdrawing groups or if a good leaving group (like a halogen) is present. For the parent compound, this compound, direct nucleophilic substitution on the carbon atoms of the ring is unlikely.

However, the nitrogen atoms of the pyrazole ring can act as nucleophiles. The "pyridine-like" nitrogen (N2) is generally considered a primary site for reactions like alkylation or acylation, although the N1 position is already substituted in this molecule. The exocyclic amino group at the C3 position is also a primary nucleophilic site and can undergo reactions such as acylation, alkylation, or diazotization, depending on the reaction conditions. The relative reactivity of the different nucleophilic sites (the N2 nitrogen and the exocyclic amino group) can be influenced by steric factors and the electronic nature of the reactants. nih.gov

Functionalization at Nitrogen Atoms

The this compound molecule contains three nitrogen atoms, each with distinct reactivity: the two nitrogen atoms of the pyrazole ring (N1 and N2) and the exocyclic primary amino group at the C3 position. The N1 position is already substituted with the butanoic acid moiety. The reactivity of the remaining N2 and the exocyclic amino nitrogen is of primary interest for further functionalization.

The pyrazole ring is an aromatic heterocycle, and its nitrogen atoms can participate in various reactions. The N2 atom, being a pyridine-type nitrogen, is generally less nucleophilic than the pyrrole-type N1 atom in an unsubstituted pyrazole. However, its reactivity can be influenced by substituents on the ring. The exocyclic amino group at C3 is a potent nucleophile. The relative reactivity of these sites often dictates the outcome of derivatization reactions, and regioselectivity can be a key challenge. nih.gov Studies on related 3-aminopyrazole systems show that the positive charge in the protonated form can be delocalized over all three nitrogen atoms, indicating a complex interplay of electronic effects that govern their reactivity. nih.gov

Functionalization, such as acylation, can occur at the ring nitrogen. For instance, N-acyl pyrazoles can be prepared through oxidative amidation of aldehydes with pyrazole, a reaction that highlights the ability of the ring nitrogen to form new bonds. mdpi.com Protecting group strategies are also crucial. For example, the amino group can be protected as a nitrosamine (B1359907) to allow for selective reactions at other positions, followed by deprotection to restore the amine functionality. nih.gov

Reactions Involving the Primary Amino Group

The primary amino group at the C3 position of the pyrazole ring is a key handle for a variety of chemical modifications, including acylation, alkylation, and condensation reactions to form imines.

Acylation Reactions

The primary amino group readily undergoes acylation with various acylating agents, such as acyl chlorides or anhydrides, to form the corresponding amide derivatives. This reaction is a common strategy in medicinal chemistry to modify the properties of a lead compound. The resulting amides can exhibit altered solubility, stability, and biological activity profiles. For example, the synthesis of pyrazole-5-carbohydrazide derivatives, which involves amide bond formation, has been explored for developing new therapeutic agents. mdpi.com

Table 1: Representative Acylation Reactions

| Acylating Agent | Product Type | General Structure of Product |

|---|---|---|

| Acetyl Chloride (CH₃COCl) | Acetamide | R-NH-C(O)CH₃ |

| Benzoyl Chloride (C₆H₅COCl) | Benzamide | R-NH-C(O)C₆H₅ |

| Acetic Anhydride ((CH₃CO)₂O) | Acetamide | R-NH-C(O)CH₃ |

R represents the 2-(1H-pyrazol-1-yl)butanoic acid scaffold.

Alkylation Reactions

Alkylation of the primary amino group introduces alkyl substituents, leading to the formation of secondary or tertiary amines. This can be achieved using alkyl halides or through reductive amination. These modifications can significantly impact the basicity and steric profile of the molecule. The existence of related N-alkylated compounds, such as 2-(methylamino)-3-(4-propyl-1H-pyrazol-1-yl)butanoic acid, confirms the feasibility of this transformation. sigmaaldrich.com Modern synthetic methods, such as hydrogen-borrowing alkylation, offer efficient ways to form C-N bonds and have been applied to amino alcohols to create structural analogues of γ-aminobutyric acid (GABA). nih.gov

Table 2: Representative Alkylation Reactions

| Alkylating Agent | Reaction Type | Product Type |

|---|---|---|

| Methyl Iodide (CH₃I) | Direct Alkylation | Secondary/Tertiary Amine |

| Formaldehyde/Reducing Agent | Reductive Amination | Secondary Amine (N-methyl) |

| Benzyl Bromide (C₆H₅CH₂Br) | Direct Alkylation | Secondary Amine (N-benzyl) |

Formation of Schiff Bases and Related Imines

The primary amino group can condense with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. ekb.eg This reaction is typically carried out under specific conditions, often with acid or base catalysis. ekb.egresearchgate.net Schiff bases are versatile intermediates and can themselves be biologically active or serve as precursors for further transformations, such as reduction to secondary amines. ekb.eg The formation of Schiff bases from amino acids or other heterocyclic amines is a well-established synthetic route. nih.govscirp.org

The general structure of a Schiff base is R1R2C=NR', where the C=N azomethine group is the defining feature. ekb.eg The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration.

Synthesis of Structural Analogs and Compound Libraries

The diverse reactivity of this compound makes it an attractive scaffold for the synthesis of structural analogs and the generation of compound libraries for drug discovery. nih.gov Pyrazole-containing compounds are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities. nih.govfrontiersin.org

By systematically applying the reactions described above—acylation and alkylation of the amino group, formation of Schiff bases, and functionalization of the pyrazole ring—a large number of derivatives can be generated. For instance, libraries of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been designed and synthesized as selective kinase inhibitors. nih.gov Similarly, the synthesis of various pyrazolyl pentanoic and butanoic acids has been achieved through cascade reactions, demonstrating methods to create analogs with modified side chains. nih.govrsc.org Further functionalization can be achieved through palladium-catalyzed cross-coupling reactions, which have been used to introduce aryl and heteroaryl moieties onto pyrazole rings, thereby expanding the accessible chemical space. nih.govmdpi.com

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid provides initial information on the number and types of proton environments. The butanoic acid chain is expected to show distinct signals for the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) protons. The pyrazole (B372694) ring protons, H4 and H5, would appear in the aromatic region, with their chemical shifts influenced by the amino substituent. The protons of the amino (NH₂) and carboxylic acid (OH) groups are also observable, often as broad signals.

¹³C NMR spectroscopy complements the proton data by identifying the number of unique carbon environments. nih.gov Key signals include the carbonyl carbon of the carboxylic acid, the carbons of the pyrazole ring (C3, C4, and C5), and the aliphatic carbons of the butanoic acid side chain. researchgate.net The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the C3 carbon, being attached to the amino group, would have a distinct chemical shift compared to C4 and C5. thieme-connect.de

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: Data is representative and based on typical values for analogous structures. Actual experimental values may vary based on solvent and other conditions.) yale.edudocbrown.info

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| COOH | 10.0 - 12.0 (broad s, 1H) | 175.0 - 180.0 |

| CH (Butanoic) | 4.5 - 4.8 (t, 1H) | 55.0 - 60.0 |

| CH₂ (Butanoic) | 1.9 - 2.2 (m, 2H) | 25.0 - 30.0 |

| CH₃ (Butanoic) | 0.9 - 1.1 (t, 3H) | 10.0 - 15.0 |

| Pyrazole C3-NH₂ | 5.0 - 6.0 (broad s, 2H) | 150.0 - 155.0 |

| Pyrazole H4 | 5.8 - 6.0 (d, 1H) | 95.0 - 100.0 |

| Pyrazole H5 | 7.3 - 7.5 (d, 1H) | 130.0 - 135.0 |

s = singlet, d = doublet, t = triplet, m = multiplet

While 1D NMR provides foundational data, 2D NMR experiments are crucial for establishing connectivity between atoms. science.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the H4 and H5 protons on the pyrazole ring, confirming their adjacency. It would also map the connectivity of the butanoic acid side chain, showing cross-peaks between the CH and CH₂ protons, and between the CH₂ and CH₃ protons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). nih.gov This technique allows for the definitive assignment of each carbon signal by linking it to its known proton signal. For example, the proton signal at δ 4.5-4.8 ppm would show a cross-peak to the carbon signal at δ 55.0-60.0 ppm, assigning both to the methine (CH) group of the butanoic acid chain. sdsu.edursc.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). nih.gov Key HMBC correlations would include the linkage from the methine proton (CH) of the butanoic acid chain to the C5 and N1 positions of the pyrazole ring, confirming the point of attachment. Correlations from the pyrazole protons (H4, H5) to the various pyrazole carbons (C3, C4, C5) would further solidify the ring structure assignments. rsc.org

To further validate the structural assignments, experimental NMR data can be correlated with theoretical data derived from computational chemistry. researchgate.net Density Functional Theory (DFT) calculations, often using methods like B3LYP with an appropriate basis set, can predict the ¹H and ¹³C chemical shifts of a proposed structure. mdpi.com A strong correlation between the experimentally measured shifts and the computationally predicted shifts provides a high degree of confidence in the assigned structure. nih.govnih.gov Discrepancies can often be explained by solvent effects or conformational averaging, providing even deeper insight into the molecule's behavior in solution. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

The IR and Raman spectra of this compound would display a series of absorption bands corresponding to the vibrational modes of its specific functional groups. researchgate.netresearchgate.netderpharmachemica.com

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid group. mdpi.com

N-H Stretch: The amino group (NH₂) would typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. mdpi.comnih.gov

C-H Stretch: Aliphatic C-H stretching from the butanoic acid chain would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), while the aromatic C-H stretches of the pyrazole ring would be found just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). mdpi.com

C=O Stretch: A strong, sharp absorption band between 1700-1760 cm⁻¹ is a definitive indicator of the carbonyl group in the carboxylic acid.

N-H Bend: The scissoring motion of the primary amine is expected around 1590-1650 cm⁻¹.

C=C and C=N Stretches: The pyrazole ring will have a set of characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: Data is representative. Experimental values can vary based on the physical state of the sample.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Region |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | IR |

| N-H Stretch (Amine) | 3300 - 3500 | IR / Raman |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR / Raman |

| C-H Stretch (Aliphatic) | 2850 - 2960 | IR / Raman |

| C=O Stretch (Carboxylic Acid) | 1700 - 1760 | IR |

| N-H Bend (Amine) | 1590 - 1650 | IR |

| C=N, C=C Stretch (Pyrazole) | 1400 - 1600 | IR / Raman |

While characteristic group frequencies are useful, many vibrational modes are complex, involving the coupled motion of several atoms. A Potential Energy Distribution (PED) analysis provides a detailed, quantitative assignment for each vibrational band. researchgate.netcapes.gov.br PED analysis is a computational method that breaks down each normal mode of vibration into contributions from individual internal coordinates (e.g., bond stretching, angle bending, torsions). nih.gov

This analysis is performed by first calculating the harmonic vibrational frequencies using quantum chemical methods (like DFT). researchgate.net The resulting force field is then used to calculate the PED for each mode. For this compound, a PED analysis would precisely quantify the contribution of C=C, C=N, and C-N stretching to the complex ring vibrations observed in the 1400-1600 cm⁻¹ region, allowing for a more rigorous and accurate assignment than is possible from simple inspection alone. mdpi.com

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Detailed mass spectrometry analysis, including the identification of the molecular ion peak and characteristic fragmentation patterns for this compound, has not been reported in peer-reviewed literature. This analysis would be crucial for confirming the molecular weight and providing insights into the compound's structure by observing how it breaks apart under electron ionization.

Without experimental data, a theoretical table of potential fragments cannot be accurately generated.

X-ray Crystallography for Solid-State Structural Determination

Without a solved crystal structure, a table of crystallographic data cannot be provided.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular properties. For a novel compound like 2-(3-amino-1H-pyrazol-1-yl)butanoic acid, DFT calculations would typically be employed to understand its fundamental characteristics.

Geometry Optimization and Conformational Analysis

This process involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this analysis would identify the most probable bond lengths, bond angles, and dihedral angles. A conformational search would be necessary to locate different stable isomers (conformers) and determine their relative energies to find the global minimum energy structure. However, specific optimized geometric parameters for this molecule are not available in the public domain.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more reactive. Without specific studies, the HOMO-LUMO energy gap for this compound has not been reported.

Molecular Electrostatic Potential (MEP) Surface Mapping

An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. It is valuable for predicting how a molecule will interact with other molecules and for understanding sites of potential chemical reactions. For this compound, an MEP map would likely show negative potential (red/yellow) around the carboxylic acid's oxygen atoms and the pyrazole's nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the amino group's hydrogen atoms. No published MEP map for this specific compound is available.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

NBO analysis provides insight into the bonding and electronic structure of a molecule by examining charge transfer, hyperconjugative interactions, and delocalization of electron density. It helps to quantify the stability arising from these interactions. An NBO analysis of this compound would detail the charge distribution on each atom and the stabilizing interactions between filled and unfilled orbitals. Such specific analysis has not been published.

Theoretical Prediction and Validation of Spectroscopic Data

Computational methods can predict spectroscopic data, which can then be compared with experimental results to validate both the theoretical model and the experimental structure.

Calculation of NMR Chemical Shifts

Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These calculated shifts are valuable for assigning signals in experimental spectra and confirming the molecular structure. There are no published reports containing the calculated NMR chemical shifts for this compound.

Simulation of IR and UV-Vis Spectra

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are standard for simulating the spectroscopic properties of molecules like this compound. nih.gov These simulations provide a theoretical spectrum that can be used to interpret experimental data or to predict the spectral features of the yet-to-be-synthesized compound.

Infrared (IR) Spectroscopy Simulation: A theoretical IR spectrum is obtained by first optimizing the molecule's three-dimensional geometry to its lowest energy state. This is commonly achieved using DFT methods with a specific functional and basis set, such as B3LYP/6-31G(d). nih.gov Following geometry optimization, a vibrational frequency analysis is performed. This calculation predicts the frequencies at which the molecule's bonds will vibrate (stretch, bend, etc.). nih.gov These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, key vibrational modes of interest would include:

N-H stretching from the amino group.

O-H stretching from the carboxylic acid group.

C=O stretching from the carbonyl in the carboxylic acid.

C-N and C=N stretching within the pyrazole (B372694) ring.

UV-Vis Spectroscopy Simulation: The simulation of a UV-Vis spectrum, which reveals information about electronic transitions within the molecule, is typically carried out using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netiaea.org This method calculates the energies required to excite electrons from lower-energy occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher-energy unoccupied molecular orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO). The calculated excitation energies and their corresponding oscillator strengths can be used to generate a theoretical UV-Vis absorption spectrum, predicting the wavelength of maximum absorption (λmax). nih.gov For a molecule with aromatic rings and lone pairs like this compound, these calculations would likely identify π → π* and n → π* transitions. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling, and specifically molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

Given that many pyrazole derivatives exhibit inhibitory activity against enzymes like protein kinases, a molecular docking study of this compound would be a logical step to explore its biological potential. nih.govasianjpr.com

The process involves:

Selection of a Target: A relevant protein target, such as a specific cyclin-dependent kinase (CDK) or receptor tyrosine kinase (RTK), would be chosen based on the activities of structurally similar compounds. nih.gov The 3D structure of this protein is obtained from a repository like the Protein Data Bank (PDB).

Ligand and Receptor Preparation: The 3D structure of this compound is generated and optimized for its geometry and charge distribution. The protein structure is also prepared by removing water molecules, adding hydrogen atoms, and defining the binding site or active pocket.

Docking Simulation: Using software like AutoDock, a genetic algorithm or other search method is employed to fit the ligand into the protein's binding site in numerous possible conformations. nih.gov Each conformation, or "pose," is scored based on a function that estimates the binding affinity (e.g., binding energy in kcal/mol). The lowest energy poses are considered the most likely binding modes. nih.gov

The simulation predicts the specific amino acid residues in the active site that interact with the ligand. These interactions are fundamental to the stability of the ligand-protein complex. A hypothetical summary of predicted interactions for this compound is presented in Table 1.

Table 1: Hypothetical Ligand-Protein Interactions for this compound This table is for illustrative purposes only and does not represent real experimental data.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |

| Amino Group (-NH2) | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid |

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor, Ionic | Lysine (B10760008), Arginine, Histidine |

| Pyrazole Ring Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Cysteine |

| Pyrazole Ring (Aromatic) | Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Butanoic Acid Side Chain | Hydrophobic Interaction | Leucine, Valine, Isoleucine |

The results of molecular docking simulations provide profound mechanistic insights into how a biological target recognizes a specific ligand. By analyzing the top-scoring binding poses, researchers can build a detailed model of molecular recognition at the atomic level.

For this compound, the analysis would focus on how its specific functional groups contribute to binding. For example, the simulation might reveal that the amino group on the pyrazole ring forms a critical hydrogen bond with the side chain of an aspartate residue in the enzyme's active site. Simultaneously, the carboxylate group could form a salt bridge with a lysine residue, anchoring the ligand in a specific orientation. The pyrazole ring itself might engage in favorable hydrophobic or pi-stacking interactions with aromatic residues like phenylalanine. biointerfaceresearch.com

This detailed understanding of the binding mode is essential for structure-based drug design. If a particular hydrogen bond appears crucial for high affinity, medicinal chemists can design new derivatives that enhance this interaction. Conversely, if a part of the molecule shows unfavorable steric clashes with the protein, it can be modified to improve the fit. Therefore, docking studies provide a theoretical framework that explains the basis of molecular recognition and offers a rational path for optimizing the compound's biological activity. nih.gov

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

Key areas for development include:

Asymmetric Synthesis: The butanoic acid portion contains a chiral center, making the development of enantioselective synthetic methods crucial. Future routes could employ chiral auxiliaries, organocatalysis, or transition-metal catalysis to control the stereochemistry, which is vital for discerning the biological activity of individual enantiomers.

Multi-component Reactions (MCRs): The use of MCRs, where three or more reactants combine in a single operation, could provide rapid access to the core structure. scirp.orgbeilstein-journals.org Designing a novel MCR for this target would significantly improve synthetic efficiency.

Flow Chemistry and Green Solvents: Shifting from traditional batch processing to continuous flow synthesis could enhance reaction control, safety, and scalability. Furthermore, exploring the use of greener, more environmentally benign solvents will be a critical aspect of modernizing the synthesis.

Table 1: Comparison of Hypothetical Future Synthetic Strategies

| Strategy | Key Features | Potential Advantages | Challenges |

| Asymmetric Catalysis | Utilizes a chiral catalyst (e.g., transition metal complex) to directly form one enantiomer. | High enantiomeric excess, atom economy. | Catalyst development and cost, optimization of reaction conditions. |

| Convergent MCR | Combines pyrazole (B372694) precursor, a butanoate synthon, and other reagents in one pot. | Reduced step count, time and resource efficiency. | Discovery of compatible reaction conditions, control of regioselectivity. |

| Flow Chemistry | Continuous reaction in a microreactor system. | Enhanced safety, precise control over parameters, easy scalability. | Initial setup cost, potential for clogging with solid byproducts. |

In-depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms governing the formation of 2-(3-amino-1H-pyrazol-1-yl)butanoic acid is essential for optimizing its synthesis. The classic synthesis of aminopyrazoles often involves the condensation of a hydrazine (B178648) with a β-ketonitrile, proceeding through a hydrazone intermediate followed by cyclization. nih.gov However, when using substituted precursors, issues of regioselectivity can arise. chim.it

Future mechanistic studies should aim to:

Elucidate Regioselectivity: Investigate the factors that control the position of N-alkylation on the pyrazole ring to ensure the desired 1-yl isomer is the major product. This can be achieved through a combination of kinetic studies and computational modeling.

Computational Chemistry: Employ Density Functional Theory (DFT) and other computational methods to map reaction pathways, identify transition states, and calculate activation energies. This would provide predictive insights into the most favorable reaction conditions.

Intermediate Trapping: Utilize spectroscopic techniques (e.g., in situ NMR) and trapping experiments to identify and characterize transient intermediates, providing direct evidence for the proposed reaction pathways.

Advanced Characterization of Stereochemical Properties

The presence of a stereocenter in this compound necessitates a detailed investigation of its stereochemical properties. As different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles, their separation and characterization are paramount.

Future research should focus on:

Enantiomer Resolution: Developing robust methods for separating the enantiomers, such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Absolute Configuration Determination: Unequivocally determining the absolute configuration (R or S) of each enantiomer using methods like X-ray crystallography of the parent compound or a suitable derivative. nih.gov

Chiroptical Spectroscopy: Using techniques such as Circular Dichroism (CD) spectroscopy to characterize the enantiomers in solution and study their conformational properties.

Table 2: Techniques for Advanced Stereochemical Analysis

| Technique | Purpose | Information Gained |

| Chiral HPLC/SFC | Separation of enantiomers. | Enantiomeric purity (ee%), retention times for each enantiomer. |

| X-ray Crystallography | Determination of 3D molecular structure in the solid state. | Unambiguous assignment of absolute stereochemistry (R/S). |

| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light. | Information on solution-state conformation and absolute configuration. |

Deeper Exploration of Biological Target Engagement and Pathway Modulation

The aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comnih.govnih.govrsc.org Many aminopyrazole derivatives function as potent enzyme inhibitors, particularly targeting protein kinases like FGFR and p38MAPK. nih.govresearchgate.netnih.govnih.gov

Future research should systematically screen this compound to identify its biological targets and elucidate its mechanism of action.

Target Identification: Employ high-throughput screening against diverse panels of enzymes (e.g., kinases, proteases) and receptors. More advanced techniques like chemical proteomics, using affinity-based probes, could pinpoint specific protein binding partners in a cellular context.

Pathway Analysis: Once a primary target is identified, subsequent studies should investigate the downstream effects on cellular signaling pathways using techniques like Western blotting, reporter gene assays, and transcriptomics (RNA-seq).

Structure-Activity Relationship (SAR): Synthesize and test analogs of the parent compound to understand how structural modifications impact biological activity, which is crucial for optimizing potency and selectivity.

Table 3: Potential Biological Screening Approaches

| Screening Method | Target Class | Example Assay |

| Enzymatic Assays | Kinases, Proteases, etc. | In vitro kinase activity assay (e.g., ADP-Glo). |

| Cell-Based Assays | Various (Cancer, Inflammation) | Cell viability/proliferation assays (e.g., MTT, CellTiter-Glo). |

| Affinity Chromatography | Unknown Protein Targets | Immobilize the compound on a resin to pull down binding partners from cell lysates for mass spectrometry analysis. |

| Thermal Shift Assay (TSA) | Soluble Proteins | Measure changes in protein melting temperature upon compound binding to identify direct interactions. |

Design and Synthesis of Next-Generation Derivatives for Specific Research Probes

The structure of this compound serves as an excellent starting point for creating more complex and functionally diverse molecules. The aminopyrazole core is a versatile synthon for building fused heterocyclic systems. beilstein-journals.orgmdpi.com

Future work should focus on the rational design of derivatives for use as chemical probes to study biological systems.

Reporter Tagging: Incorporate reporter groups such as fluorescent dyes (for imaging), biotin (for affinity purification), or photo-crosslinkers (to covalently label binding partners) onto the core structure.

Library Synthesis: Generate a library of derivatives by modifying the amino group, the carboxylic acid, or by substituting the pyrazole ring. This library can then be screened to identify compounds with improved properties or novel activities.

Fragment-Based Linking: Utilize the compound as a fragment for elaboration into more potent and selective inhibitors by linking it to other small molecules that bind to adjacent sites on a protein target.

Utilization in Emerging Fields of Chemical Biology and Supramolecular Chemistry

The unique structural features of aminopyrazoles, including their capacity for hydrogen bonding and metal coordination, make them valuable in fields beyond traditional drug discovery. mdpi.com The pyrazole ring contains both a hydrogen bond donor (N-H) and acceptor (pyridine-like N atom), making it an excellent component for building ordered supramolecular structures. nih.gov

Future perspectives for this compound in these emerging areas include:

Supramolecular Assembly: Exploring the self-assembly of the molecule into higher-order structures like gels, fibers, or liquid crystals, driven by hydrogen bonding and other non-covalent interactions.

Coordination Chemistry: Using the compound as a ligand to create novel metal-organic frameworks (MOFs) or coordination polymers. The resulting materials could have applications in catalysis, gas storage, or as sensors.

Chemical Biology Tools: Developing derivatives as tools for activity-based protein profiling (ABPP) to study enzyme function directly in complex biological systems.

Q & A

Q. What are the established synthetic methodologies for 2-(3-amino-1H-pyrazol-1-yl)butanoic acid?

The synthesis typically involves nucleophilic substitution reactions between pyrazole derivatives and halogenated butanoic acid precursors. For example, ethyl 2-bromo-4-aminobutanoate reacts with 3-amino-4-chloro-1H-pyrazole under basic conditions (e.g., NaOH or K₂CO₃) at reflux, followed by purification via recrystallization . Reaction conditions such as solvent choice, temperature, and stoichiometry are critical for maximizing yield and minimizing by-products.

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are primary tools for structural confirmation. NMR identifies proton and carbon environments (e.g., pyrazole ring protons and butanoic acid backbone), while MS validates molecular weight and fragmentation patterns . High-performance liquid chromatography (HPLC) may supplement purity assessment.

Q. How does the reactivity of the pyrazole ring influence derivatization strategies?

The pyrazole ring’s electron-rich nitrogen sites enable electrophilic substitutions (e.g., nitration, halogenation) and coordination chemistry. For instance, the 3-amino group can undergo acylation or alkylation to introduce functional handles for drug conjugate synthesis . Reaction optimization requires pH control to avoid decomposition of the butanoic acid moiety.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular configuration?

Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of stereochemistry and bond geometries. For example, SHELX’s robust algorithms handle high-resolution data to resolve torsional angles in the pyrazole-butanoic acid linkage, critical for structure-activity relationship (SAR) studies .

Q. What computational approaches predict the compound’s interaction with biological targets?

Molecular docking and density functional theory (DFT) simulations model binding affinities to enzymes or receptors. Pyrazole’s aromaticity and the butanoic acid’s carboxylate group can be parameterized to assess interactions with active sites, such as hydrogen bonding with histidine residues in kinase domains .

Q. How can contradictory spectroscopic data during structural elucidation be addressed?

Cross-validation using complementary techniques is essential. For example, if NMR suggests a tautomeric form inconsistent with MS data, SC-XRD or infrared (IR) spectroscopy can clarify protonation states or hydrogen-bonding networks . Dynamic NMR experiments may also resolve conformational exchange in solution.

Q. What strategies improve synthetic scalability while maintaining purity?

Continuous flow reactors enhance reproducibility and reduce side reactions by precisely controlling residence time and temperature . Post-synthesis purification via column chromatography or preparative HPLC ensures >95% purity, critical for pharmacological assays .

Q. How does structural modification of the butanoic acid chain alter bioactivity?

Introducing substituents like methyl or trifluoromethyl groups at the β-position enhances metabolic stability. For example, 4-(1,8-naphthyridin-2-yl)butanoic acid derivatives exhibit improved kinase inhibition due to increased hydrophobic interactions with binding pockets . SAR studies require systematic variation of substituents followed by in vitro activity screening.

Methodological Notes

- Synthetic Optimization : Reflux conditions (e.g., ethanol or DMF as solvents) and catalyst selection (e.g., Pd for cross-coupling) significantly impact reaction efficiency .

- Crystallization Challenges : Poorly diffracting crystals may require seeding or cryoprotection (e.g., glycerol) to improve data quality .

- Bioactivity Testing : Use Bradford assays () to quantify protein binding in vitro, ensuring buffer compatibility with the compound’s solubility profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.